molecular formula C33H34ClN5 B12214411 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B12214411
M. Wt: 536.1 g/mol
InChI Key: SWCZWAILZSSNKJ-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a diphenylmethylpiperazinyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting appropriate pyrazole and pyrimidine precursors under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of the tert-butyl group: This step may involve the use of tert-butyl chloride and a strong base like sodium hydride to introduce the tert-butyl group onto the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a chlorophenyl precursor reacts with the pyrazolo[1,5-a]pyrimidine core in the presence of a catalyst like palladium on carbon.

    Incorporation of the diphenylmethylpiperazinyl group: This step involves the reaction of the intermediate compound with diphenylmethylpiperazine under conditions such as reflux in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(methylpiperazin-1-yl]pyrazolo[1,5-a]pyrimidine
  • 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(phenylpiperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Uniqueness

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is unique due to the presence of the diphenylmethylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C33H34ClN5

Molecular Weight

536.1 g/mol

IUPAC Name

7-(4-benzhydrylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C33H34ClN5/c1-33(2,3)29-22-30(39-32(36-29)28(23-35-39)24-14-16-27(34)17-15-24)37-18-20-38(21-19-37)31(25-10-6-4-7-11-25)26-12-8-5-9-13-26/h4-17,22-23,31H,18-21H2,1-3H3

InChI Key

SWCZWAILZSSNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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